molecular formula C8H12N2O B2853211 4-(Tetrahydro-pyran-4-YL)-1H-imidazole CAS No. 1935037-79-8

4-(Tetrahydro-pyran-4-YL)-1H-imidazole

Cat. No.: B2853211
CAS No.: 1935037-79-8
M. Wt: 152.197
InChI Key: MOCAEYNADNWZGS-UHFFFAOYSA-N
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Description

4-(Tetrahydro-pyran-4-YL)-1H-imidazole is an organic compound that features a tetrahydropyran ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tetrahydro-pyran-4-YL)-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tetrahydropyran derivatives with imidazole precursors in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the production process is economically viable .

Chemical Reactions Analysis

Types of Reactions

4-(Tetrahydro-pyran-4-YL)-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .

Scientific Research Applications

4-(Tetrahydro-pyran-4-YL)-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Tetrahydro-pyran-4-YL)-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and metabolic pathways. Additionally, the tetrahydropyran ring can enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Tetrahydro-pyran-4-YL)-1H-imidazole is unique due to its combined structural features of both tetrahydropyran and imidazole rings. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its simpler counterparts .

Properties

IUPAC Name

5-(oxan-4-yl)-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-3-11-4-2-7(1)8-5-9-6-10-8/h5-7H,1-4H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOCAEYNADNWZGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=CN=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1935037-79-8
Record name 4-(oxan-4-yl)-1H-imidazole
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